molecular formula C14H14ClNS B14153188 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline CAS No. 6632-00-4

n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline

Cat. No.: B14153188
CAS No.: 6632-00-4
M. Wt: 263.8 g/mol
InChI Key: WVXCLKIMORBOGJ-UHFFFAOYSA-N
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Description

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is an organic compound with the molecular formula C14H14ClNS It is characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl (thioether) linkage, which is further connected to a methyl group and a 4-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-N-methylaniline
  • 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-5-methylaniline

Uniqueness

N-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline is unique due to the presence of both a sulfanyl linkage and a 4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

6632-00-4

Molecular Formula

C14H14ClNS

Molecular Weight

263.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-methylaniline

InChI

InChI=1S/C14H14ClNS/c1-11-2-6-13(7-3-11)16-10-17-14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3

InChI Key

WVXCLKIMORBOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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